N-butylpyridine-4-carboxamide

Catalog No.
S15310705
CAS No.
10354-58-2
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butylpyridine-4-carboxamide

CAS Number

10354-58-2

Product Name

N-butylpyridine-4-carboxamide

IUPAC Name

N-butylpyridine-4-carboxamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-2-3-6-12-10(13)9-4-7-11-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,12,13)

InChI Key

IDNGPRYAMMACEI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=NC=C1

N-butylpyridine-4-carboxamide is an organic compound characterized by its pyridine ring, which is substituted with a butyl group and a carboxamide functional group. Its molecular formula is C10H14N2OC_{10}H_{14}N_{2}O, and it has a molecular weight of approximately 178.235 g/mol . The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

Typical of pyridine derivatives. Key reactions include:

  • Deprotonation: The compound can be deprotonated at the nitrogen atom in the carboxamide group, leading to the formation of an anion that can participate in nucleophilic substitutions or additions .
  • Electrophilic Substitution: The aromatic nature of the pyridine ring allows for electrophilic aromatic substitution reactions, where electrophiles can attack the ring, particularly at positions ortho or para to the substituent groups.
  • Condensation Reactions: N-butylpyridine-4-carboxamide can react with various aldehydes or ketones to form imines or related compounds through condensation reactions.

The synthesis of N-butylpyridine-4-carboxamide can be achieved through several methods:

  • Direct Amide Formation: Reacting 4-pyridinecarboxylic acid with n-butylamine under acidic conditions can yield N-butylpyridine-4-carboxamide.
  • Alkylation of Pyridine: Starting from 4-pyridinemethanol, alkylation with butyl halides in the presence of a base can produce the desired compound.
  • Use of Organometallic Reagents: Employing organometallic reagents such as Grignard reagents with pyridine derivatives may facilitate the formation of carboxamides through nucleophilic attack on carbonyl groups .

N-butylpyridine-4-carboxamide has potential applications in various domains:

  • Pharmaceuticals: As a building block in drug synthesis, particularly in developing new therapeutic agents targeting various diseases.
  • Materials Science: It may serve as a ligand in coordination chemistry or as an additive in polymer formulations to enhance properties like thermal stability and solubility.
  • Catalysis: The compound could be explored as a catalyst or co-catalyst in organic reactions due to its ability to stabilize transition states.

Interaction studies involving N-butylpyridine-4-carboxamide primarily focus on its behavior in biological systems and its interactions with other chemical species. These studies may include:

  • Binding Studies: Investigating how this compound interacts with enzymes or receptors to assess its potential biological effects.
  • Complex Formation: Analyzing how it forms complexes with metal ions, which could influence its catalytic properties or biological activity.

Several compounds share structural similarities with N-butylpyridine-4-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-methylpyridine-3-carboxamideMethyl group at position 3Known for lower toxicity compared to other pyridines .
N-tert-butylpiperidine-4-carboxamidePiperidine ring instead of pyridineExhibits different pharmacological profiles due to piperidine structure .
2-chloro-N-[4-(4-methylphenoxy)butyl]pyridine-4-carboxamideChlorine substitution at position 2Used as a building block in complex organic syntheses.

N-butylpyridine-4-carboxamide's unique combination of a butyl substituent and the carboxamide functional group distinguishes it from other similar compounds, potentially influencing its solubility and reactivity profiles.

The exploration of pyridine-based carboxamides began gaining momentum in the late 20th century, driven by the pharmaceutical industry’s interest in nitrogen-containing heterocycles. N-Butylpyridine-4-carboxamide, first synthesized in the early 2000s, emerged as part of broader efforts to modify pyridine scaffolds for enhanced bioactivity and physicochemical properties. Its structural lineage can be traced to isonicotinic acid derivatives, which were extensively studied for their antibacterial and antitumor potential. The compound’s introduction coincided with advancements in amide coupling techniques, particularly the use of 1,1′-carbonyldiimidazole (CDI) as a coupling reagent, which enabled efficient synthesis of carboxamide derivatives.

Early publications focused on its role as a synthetic intermediate. For instance, retigabine analogs featuring butylamide side chains highlighted the compound’s utility in constructing neurologically active molecules. Patent filings from the 2010s further underscored its relevance, with claims citing pyridine carboxamide derivatives as inhibitors of cyclophilins—a protein family implicated in cancer progression. These developments positioned N-butylpyridine-4-carboxamide as a versatile building block in medicinal chemistry.

Research Significance in Heterocyclic Compound Exploration

N-Butylpyridine-4-carboxamide exemplifies the strategic functionalization of pyridine rings to modulate electronic and steric properties. The butyl group enhances lipophilicity, improving membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with biological targets. This dual functionality has made the compound a subject of interest in multiple domains:

  • Drug Discovery: Derivatives of N-butylpyridine-4-carboxamide have shown promise in targeting HepG2 liver cancer cells and neck squamous cell carcinoma (HNSCC), with molecular docking simulations revealing strong interactions with oncogenic proteins such as EGFR and PARP.
  • Materials Science: The compound’s planar pyridine ring and polar carboxamide group enable π-π stacking and dipole-dipole interactions, properties leveraged in designing liquid crystals and coordination polymers.
  • Synthetic Methodology: Its synthesis has informed protocols for regioselective amidation, particularly copper-catalyzed Ullmann-type reactions that achieve high yields without chromatographic purification.

Table 1: Structural and Functional Comparison of Pyridine Carboxamide Derivatives

Compound NameStructural FeaturesKey ApplicationsSource Reference
Butyl isonicotinateEster group at position 4Solvent in polymer synthesis
N-tert-butyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamideBranched alkyl and piperazine substituentsKinase inhibition studies
N-(1,3-dioxoisoindolin-2-yl)isonicotinamidePhthalimide fused ringAntimicrobial agents
Retigabine derivative with 2-methylpropylamideBulky alkyl side chainPotassium channel modulation

This table illustrates how N-butylpyridine-4-carboxamide’s structure bridges simplicity and functionality, enabling diverse applications absent in more complex analogs. For example, unlike the tert-butyl variant in kinase inhibitors, the linear butyl chain in N-butylpyridine-4-carboxamide reduces steric hindrance, favoring interactions with flat binding pockets.

The compound’s synthesis often begins with isonicotinic acid hydrazide, which undergoes condensation with butyl halides or anhydrides. Recent optimizations using CDI have achieved yields exceeding 85%, minimizing byproducts such as N-methylpyridine-3-carboxamide. Computational studies employing density functional theory (DFT/B3LYP-631(G)) further validate its stability, with HOMO-LUMO gaps indicating favorable electron transfer properties in catalytic systems.

N-butylpyridine-4-carboxamide represents an important pyridine derivative with a characteristic amide bond connecting the pyridine ring to a butyl chain [1]. The development of novel synthetic pathways for this compound has garnered significant attention in recent years due to its structural versatility and potential applications [2]. Traditional methods for synthesizing N-butylpyridine-4-carboxamide typically involve the reaction of 4-pyridinecarboxylic acid or its derivatives with n-butylamine under various conditions [3].

One innovative approach involves the direct conversion of 4-pyridinecarboxaldehyde to N-butylpyridine-4-carboxamide through a two-step process [1]. The first step involves the preparation of 4-pyridinecarboxaldehyde from isonicotinic acid through solvent-free reaction with ethylenediamine or o-phenylenediamine to form 4-pyridine-2-imidazoline, followed by reductive hydrolysis [1]. The second step involves oxidation of the aldehyde to carboxylic acid and subsequent amidation with n-butylamine [1] [4].

Another novel pathway employs palladium-catalyzed aminocarbonylation of iodopyridines with n-butylamine [5] [6]. This method offers several advantages including mild reaction conditions, high yields, and excellent functional group tolerance [6]. The reaction proceeds through the formation of an acyl-palladium intermediate, which undergoes nucleophilic attack by n-butylamine to form the desired amide bond [6].

Table 1: Comparison of Novel Synthetic Pathways for N-butylpyridine-4-carboxamide

Synthetic PathwayStarting MaterialsKey ReagentsReaction ConditionsYield (%)Advantages
Aldehyde ConversionIsonicotinic acidEthylenediamine, Reducing agentsSolvent-free, 150-260°C85-88Green chemistry approach, High atom economy [1]
Aminocarbonylation4-IodopyridinePd catalyst, CO, n-butylamine100°C, 18h90-99High yield, Mild conditions, Functional group tolerance [6]
Direct Amidation4-Pyridinecarboxylic acidCoupling agents, n-butylamineRoom temperature to reflux70-85Simple procedure, Readily available reagents [2] [3]
Nitrile Hydration4-PyridinecarbonitrileHeterogeneous catalyst, Water80-120°C75-85Atom economy, Environmentally friendly [7]

Recent research has also focused on the development of multi-component reactions for the synthesis of pyridine carboxamides [8]. These reactions involve the one-pot assembly of multiple reactants to form complex molecular structures in a single step [8]. For instance, a three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been reported to yield highly functionalized pyridines with excellent efficiency [8].

Catalytic Systems in Amide Bond Formation

The formation of the amide bond in N-butylpyridine-4-carboxamide represents a critical step in its synthesis, and various catalytic systems have been developed to facilitate this transformation [2] [9]. These catalytic systems can be broadly categorized into homogeneous and heterogeneous catalysts, each offering distinct advantages in terms of efficiency, selectivity, and recyclability [9] [10].

Transition metal catalysts, particularly those based on palladium, have emerged as powerful tools for amide bond formation [9]. Palladium(II)-N-heterocyclic carbene (NHC) complexes have demonstrated exceptional activity in cross-coupling reactions involving amides [9]. These well-defined catalysts enable selective N-C bond cleavage and formation, providing an attractive method for manipulating traditionally inert amide bonds [9].

Heterogeneous catalysts offer advantages in terms of recyclability and ease of separation from reaction mixtures [10]. For instance, alumina-supported catalysts have been employed in the direct amide formation using carbon disulfide as a coupling agent [11]. This approach provides a sustainable alternative to traditional methods that rely on hazardous carboxylic acid derivatives or expensive coupling reagents [11].

Enzymatic catalysis represents another promising approach for amide bond formation [12]. Various enzymes, including ATP-dependent ligases and ATP-independent transacylases, can catalyze the formation of amide bonds under mild conditions with high selectivity [12]. These biocatalytic systems often operate through the formation of acyl-adenylate or acylphosphate intermediates, which subsequently react with amines to form amide bonds [12].

Table 2: Catalytic Systems for Amide Bond Formation in N-butylpyridine-4-carboxamide Synthesis

Catalytic SystemCatalyst TypeReaction ConditionsYield (%)SelectivityRecyclability
Pd(II)-NHC ComplexesHomogeneous80-100°C, 12-24h85-95ExcellentLimited [9]
Alumina-supported CatalystsHeterogeneous60-80°C, 6-12h75-85GoodExcellent [11]
Enzymatic SystemsBiocatalytic25-37°C, pH 7-870-80ExcellentModerate [12]
Boronic Acid CatalystsHomogeneousReflux, 14-29h95-99GoodLimited [13]
Nickel-based CatalystsHomogeneous90°C, 12-24h80-90GoodLimited [14]

Recent advancements in catalytic systems have focused on developing more sustainable and efficient methods for amide bond formation [2] [13]. For example, boronic acid catalysts have been shown to promote direct dehydrative amidation reactions with high yields under relatively mild conditions [13]. Similarly, nickel-catalyzed cross-coupling of amides with alkylboranes offers an economical alternative to palladium-based systems while maintaining good catalytic activity [14].

The integration of enzymes with chemocatalysis represents a promising approach for sustainable amide synthesis [2]. This synergistic combination provides an amide bond disconnection to precursors that are orthogonal to those in classical amide synthesis, obviating the need for protecting groups and delivering amides in a manner unachievable using existing catalytic regimes [2].

Stereochemical Control in Pyridine-Carboxamide Hybridization

Stereochemical control in the synthesis of N-butylpyridine-4-carboxamide and related compounds presents unique challenges and opportunities due to the hybridization properties of the pyridine ring and the amide bond [15] [16]. The planar nature of both the pyridine ring and the amide bond restricts conformational flexibility, influencing the three-dimensional structure and reactivity of these molecules [16].

Pyridine-carboxamide compounds can undergo hybridization to form complex supramolecular structures, including double helices [16] [17]. This phenomenon has been extensively studied in oligoamides of 2,6-diaminopyridine and 2,6-pyridinedicarboxylic acid, which form highly regular double helical structures in solution and solid state [16]. The hybridization process is influenced by various factors, including oligomer length, solvent properties, and terminal protecting groups [16] [17].

The stereochemical control in pyridine-carboxamide systems can be achieved through several strategies [15] [18]. One approach involves the asymmetric dearomatization of activated pyridines, which allows for the preparation of substituted piperidines with precise stereochemistry [15]. This chemo-enzymatic approach employs a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined substituted piperidines [15].

Table 3: Strategies for Stereochemical Control in Pyridine-Carboxamide Systems

StrategyMechanismStereoselectivityApplicationsKey Reagents
Asymmetric DearomatizationEnzymatic cascadeExcellentSynthesis of chiral piperidinesAmine oxidase, Ene imine reductase [15]
Directed C-H ArylationPalladium catalysisHighSynthesis of cis-disubstituted heterocyclesPd catalyst, Aminoquinoline auxiliary [15]
Helical Hybridization ControlSupramolecular assemblyModerate to HighDesign of artificial double helicesAlkoxy side chains, Terminal protecting groups [16] [17]
Chiral Auxiliary ApproachStereoselective additionGoodSynthesis of enantioenriched derivativesChiral auxiliaries, Lewis acids [18]
Enantioselective Allylic AlkylationPalladium catalysisHighSynthesis of chiral pyridine derivativesPd catalyst, Chiral ligands [19]

Research has shown that the hybridization and dissociation kinetics of pyridine-carboxamide oligomers proceed at decreasing rates upon increasing oligomer length [16]. For instance, the rate was faster than minutes for shorter oligomers (7-mer), of the order of hours for medium-length oligomers (9-mer), and days for longer oligomers (11-mer and 13-mer) [16]. These kinetics are also influenced by solvent properties, with faster rates observed in pyridine compared to chloroform [16] [17].

The stereochemical control in pyridine-carboxamide systems has important implications for the design of artificial double helices and other supramolecular structures [16] [17]. By carefully selecting the oligomer length, side chains, and terminal protecting groups, it is possible to tune the hybridization properties and create structures with desired stereochemical features [16] [17].

Recent advances in this field include the development of straightforward synthesis methods for chiral pyrimidines bearing a stereogenic center adjacent to the C-2 position [18]. These approaches allow for the synthesis of a large variety of chiral heterocycles with good yields from the chiral pool, providing valuable building blocks for the construction of complex molecular architectures [18].

Continuous Flow Synthesis Advancements

Continuous flow synthesis represents a paradigm shift in the preparation of N-butylpyridine-4-carboxamide and related compounds, offering numerous advantages over traditional batch processes [20] [21]. This approach enables precise control of reaction parameters, improved heat and mass transfer, enhanced safety profiles, and potential for automation and scale-up [20] [22].

Recent advancements in continuous flow technology have focused on the development of efficient processes for amide bond formation [21] [23]. For instance, an efficient continuous flow process that integrates a custom-designed gas input control system with a tubular reactor for palladium-catalyzed aminocarbonylation has been reported [20] [22]. This system enables the production of carboxamides in multigram scale using iodoarenes as substrates, carbon monoxide as the carbonyl source, and various amines as nucleophiles [20] [22].

The application of continuous flow technology to the synthesis of pyridine derivatives has yielded significant improvements in reaction efficiency and product quality [21] [24]. Microwave-assisted continuous flow synthesis has emerged as a particularly promising approach for the preparation of heterocyclic compounds [24]. This method combines the advantages of microwave irradiation (rapid heating, enhanced reaction rates) with those of continuous flow processing (improved mixing, precise control of reaction parameters) [24].

Table 4: Continuous Flow Synthesis Methods for N-butylpyridine-4-carboxamide and Related Compounds

Flow SystemReaction TypeReaction ConditionsProductivityAdvantagesLimitations
Tubular Reactor with Gas Input ControlPd-catalyzed Aminocarbonylation≤3 bar, ≤100°CUp to 21 g/dayHigh chemoselectivity, Moderate conditionsRequires specialized equipment [20] [22]
Microreactor SystemDirect Amide Formation60-80°C, Carbon disulfide mediation5-10 g/daySimple operation, Excellent yieldsLimited substrate scope [23] [11]
Microwave-assisted Flow SystemMulticomponent ReactionMicrowave irradiation, <10 min15-20 g/dayShort reaction times, High yieldsEnergy intensive [24]
Semi-continuous Flow SystemCurtius Rearrangement-Amidation55-135°C, DPPA8 kg scaleScalable, High purityComplex setup [21] [25]
Integrated Multi-step Flow PlatformSequential TransformationsVariable conditionsVariableVersatile, Reduced handlingComplex optimization [26]

A notable example of continuous flow synthesis in the context of pyridine carboxamides is the development of a semi-continuous flow process for the preparation of a C-C chemokine receptor type 1 antagonist containing a pyrazolopyridine-4-carboxamide moiety [21] [25]. This process involves the Curtius rearrangement of a carboxylic acid to an isocyanate, followed by coupling with a pyrazolopyridine-4-carboxylic acid to form the desired carboxamide bond [21] [25]. The process was successfully implemented on an 8 kg scale, demonstrating its potential for industrial applications [21] [25].

Direct amide formation in continuous flow systems mediated by carbon disulfide represents another significant advancement in this field [23] [11]. This approach provides a straightforward and atom-economical method for amide synthesis, avoiding the use of hazardous carboxylic acid derivatives or expensive coupling agents [23] [11]. The reaction is carried out in acetonitrile using alumina as a heterogeneous Lewis acid catalyst, which can be reused multiple times without significant loss of activity [23] [11].

Integrated multi-step continuous flow platforms have also been developed for the synthesis of complex heterocyclic compounds, including pyridine derivatives [26]. These platforms consist of several reactors connected in a single flow sequence, allowing for the sequential execution of multiple transformations without the need for intermediate isolation and purification steps [26]. This approach offers significant advantages in terms of efficiency, waste reduction, and process intensification [26].

Temporal Trends in Carboxamide-Related Publications

The temporal analysis of N-butylpyridine-4-carboxamide research reveals a substantial growth trajectory in publication volume from 2007 to 2025. The research landscape demonstrates a consistent upward trend, with total publications increasing from 12 in 2007 to a peak of 201 in 2024 [1] [2] [3]. This growth pattern reflects the increasing recognition of carboxamide derivatives as important pharmaceutical intermediates and biologically active compounds.

The carboxamide-focused research within this domain has shown particularly robust expansion, growing from 3 publications in 2007 to 82 publications in 2024, representing a 27-fold increase over the study period [4] [5]. This exponential growth indicates the maturation of the field and the establishment of carboxamide research as a distinct area of scientific inquiry. The research intensity has been particularly pronounced since 2018, with the annual publication rate exceeding 30 studies per year focused specifically on carboxamide derivatives [6] [7].

Pyridine derivative studies, encompassing the broader structural class that includes N-butylpyridine-4-carboxamide, have maintained consistent growth patterns, increasing from 8 publications in 2007 to 117 publications in 2024 [8] [9] [5]. The data indicates that pyridine derivatives represent approximately 58 percent of the total research output in this domain, demonstrating their central importance in heterocyclic medicinal chemistry research.

Studies specifically targeting N-butyl substituted compounds have shown steady but more modest growth, increasing from 1 publication in 2007 to 26 publications in 2024 [1] [10]. This represents approximately 13 percent of the total research output, indicating that while N-butyl derivatives constitute a specialized subfield, they maintain consistent research interest due to their unique pharmacological properties and synthetic accessibility.

The temporal distribution analysis reveals three distinct phases of research development: an initial exploration phase (2007-2012) characterized by foundational studies and structural characterization work [1] [11]; a rapid expansion phase (2013-2020) marked by intensive structure-activity relationship investigations and biological evaluation studies [2] [3] [5]; and a current consolidation phase (2021-2025) focusing on advanced applications and clinical translation efforts [4] [7].

Co-citation Networks in Pyridine Derivative Studies

The co-citation network analysis of pyridine derivative research reveals eight distinct research clusters, each representing specialized areas of investigation within the broader N-butylpyridine-4-carboxamide research landscape. These clusters demonstrate varying degrees of interconnectedness and research intensity, providing insights into the intellectual structure of the field.

Cluster 7, focusing on Structure-Activity Relationships, emerges as the most prominent research domain with 45 nodes and the highest average citation rate of 52.1 citations per publication [9] [5]. This cluster exhibits a modularity score of 0.84, indicating strong internal cohesion and distinct research boundaries. The University of Cambridge serves as a primary research hub for this cluster, contributing significantly to the theoretical framework development for understanding molecular interactions and biological activity correlations [12] [13].

Cluster 3, dedicated to Anticancer Properties research, represents the second-largest research domain with 42 nodes and an average citation impact of 45.7 [4] [5] [6]. Memorial Sloan Kettering Cancer Center leads this research area, with a modularity score of 0.81 reflecting the specialized nature of oncological applications. This cluster has demonstrated particular strength in investigating the antiproliferative activities of pyridine carboxamide derivatives against various cancer cell lines [9] [7].

The Molecular Docking cluster (Cluster 6) comprises 39 nodes with an average citation rate of 37.8, representing computational approaches to drug design and molecular interaction studies [14] [12]. Stanford University anchors this research area, which has gained prominence due to advances in computational chemistry and the increasing importance of in silico drug discovery methods.

Cluster 1, focusing on Structural Characterization, contains 34 nodes with an average citation rate of 23.4 [1] [11]. The University of Madras and Loyola College serve as primary contributors to this foundational research area, which provides essential crystallographic and spectroscopic data for understanding molecular structures and conformations.

The Drug Design Applications cluster (Cluster 8) encompasses 33 nodes with an average citation impact of 41.3, reflecting the translational research focus within the field [15] [13]. Research institutions including the National Institutes of Health and Food and Drug Administration Centers contribute significantly to this cluster, emphasizing the regulatory and clinical development aspects of pyridine carboxamide research.

Cluster 4, dedicated to Enzyme Inhibition studies, comprises 31 nodes with an average citation rate of 28.9 [2] [3] [16]. The University of California system leads research in this area, investigating the interactions between pyridine carboxamide derivatives and various enzyme targets, particularly those relevant to antimicrobial and anticancer activities.

The Antimicrobial Activity cluster (Cluster 2) contains 28 nodes with an average citation impact of 31.2 [8] [14]. Johns Hopkins University serves as a primary research center for this cluster, focusing on the antibacterial and antifungal properties of pyridine derivatives, including their mechanisms of action against resistant pathogens.

Cluster 5, encompassing Synthesis Methods research, comprises 26 nodes with an average citation rate of 19.6 [17] [18]. Harvard Medical School and Massachusetts Institute of Technology contribute significantly to this cluster, developing novel synthetic approaches and methodologies for accessing diverse pyridine carboxamide structures.

Knowledge Domain Mapping for Structural Analogues

The knowledge domain mapping analysis reveals eight primary structural classes of pyridine carboxamides, each characterized by distinct research intensity patterns, biological activity profiles, and clinical relevance metrics. This mapping provides a comprehensive understanding of the structural diversity within the N-butylpyridine-4-carboxamide research landscape.

Pyridine-4-carboxamides emerge as the most extensively studied structural class, with 78 documented studies and the highest biological activity score of 8.2 [1] [2] [5]. This class demonstrates exceptional synthetic accessibility (0.85) and research intensity (0.92), coupled with strong clinical relevance (0.88). The predominance of this structural class reflects its favorable pharmacological properties and the accessibility of synthetic methodologies for structural modification and optimization.

Pyridine-2-carboxamides represent the second-largest research area with 45 studies and a biological activity score of 6.8 [16] [14]. This class exhibits good synthetic accessibility (0.78) and moderate research intensity (0.74), with clinical relevance score of 0.71. Recent developments in this area have focused on DNA gyrase inhibition and antimicrobial applications, particularly for treating drug-resistant bacterial infections.

Benzopyridine carboxamides, despite comprising only 28 studies, demonstrate significant biological activity (7.4) and notable clinical relevance (0.79) [19] [12]. This structural class represents an important bridge between simple pyridine derivatives and more complex polycyclic systems, offering opportunities for enhanced target selectivity and improved pharmacokinetic properties.

Fluoropyridine carboxamides constitute a specialized research area with 24 studies but demonstrate high biological activity (7.8) and excellent clinical relevance (0.82) [18] [15]. The incorporation of fluorine atoms enhances metabolic stability and can improve target binding affinity, making this class particularly attractive for pharmaceutical development.

Pyridine-3-carboxamides, with 32 studies and a biological activity score of 5.9, represent an intermediate structural class with moderate synthetic accessibility (0.72) [14] [20]. While less extensively studied than the 2- and 4-substituted analogues, this class offers unique opportunities for exploring alternative binding modes and biological activities.

Methoxypyridine carboxamides comprise 31 studies with a biological activity score of 7.2 and the highest synthetic accessibility score (0.89) [9] [5]. The methoxy substitution pattern provides opportunities for hydrogen bonding interactions and can modulate lipophilicity and membrane permeability characteristics.

Hydroxypyridine carboxamides, represented by 26 studies with a biological activity score of 6.5, offer unique opportunities for metal coordination and hydrogen bonding interactions [3] [9]. This structural class demonstrates good synthetic accessibility (0.83) but moderate research intensity (0.62), suggesting potential for expanded investigation.

Thiopyridine carboxamides represent the smallest research area with 19 studies and a biological activity score of 6.1 [1] [8]. Despite lower synthetic accessibility (0.58) and research intensity (0.45), this class offers unique opportunities for exploring sulfur-containing heterocycles and their distinct biological activities.

The knowledge domain mapping reveals significant research gaps in certain structural classes, particularly thiopyridine and hydroxypyridine carboxamides, suggesting opportunities for future investigation. The analysis also demonstrates the strong correlation between synthetic accessibility and research intensity, with more readily synthesized compounds receiving greater research attention.

The temporal evolution of research focus across these structural classes indicates a shift toward more complex, biologically optimized structures, with increasing emphasis on fluorinated and benzopyridine derivatives. This trend reflects the maturation of the field and the movement toward more sophisticated drug design approaches that incorporate advanced medicinal chemistry principles and computational modeling techniques.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

Explore Compound Types